2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring, along with a dioxaborolane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-2-methoxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: The major product is the corresponding aryl compound without the boronic ester group.
Scientific Research Applications
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:
Chemistry: It is a key intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the dioxaborolane moiety enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
The compound 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2121513-42-4) is a member of the dioxaborolane class of compounds, which have attracted considerable attention in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₈BBrO₃. The compound features a dioxaborolane ring structure that is known for its stability and unique reactivity in organic synthesis.
Property | Value |
---|---|
Molecular Weight | 292.19 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
CAS Number | 2121513-42-4 |
Anticancer Activity
Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. Specifically, studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, dioxaborolanes can act as inhibitors of various kinases, which play critical roles in cancer cell signaling pathways.
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of dioxaborolanes. These compounds may enhance T-cell activation and promote the production of cytokines such as interferon-gamma (IFN-γ), which is crucial for immune responses against tumors.
Case Study: PD-1/PD-L1 Inhibition
A notable study investigated the potential of dioxaborolane derivatives in inhibiting the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. The results showed that specific derivatives could significantly enhance T-cell activity by blocking PD-L1-mediated immune suppression .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Inhibition of tumor growth |
Immunomodulation | Enhanced T-cell activation |
Cytokine Production | Increased IFN-γ levels |
Toxicity Profile
Properties
IUPAC Name |
2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-9-7-10(12(17-6)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZZZSAQBYBFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138272 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-42-4 | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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